molecular formula C20H18Cl2N2O2 B6482857 8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline CAS No. 941903-57-7

8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline

Cat. No.: B6482857
CAS No.: 941903-57-7
M. Wt: 389.3 g/mol
InChI Key: FWAHDIMKGUSWRR-UHFFFAOYSA-N
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Description

8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The resulting quinoline derivative is then subjected to further functionalization.

. The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the morpholine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki-Miyaura coupling and nucleophilic substitution reactions.

Chemical Reactions Analysis

Types of Reactions

8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The halogen atoms on the 3,4-dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline core can yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the 3,4-dichlorophenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with its targets.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxide: An oxidized derivative of quinoline with potential biological activity.

    Mepacrine: Another antimalarial drug with a similar structure.

Uniqueness

8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline is unique due to the presence of both the 3,4-dichlorophenyl group and the morpholine ring. This combination of functional groups may confer unique biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[8-[(3,4-dichlorophenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2/c21-16-6-4-14(12-17(16)22)13-26-18-3-1-2-15-5-7-19(23-20(15)18)24-8-10-25-11-9-24/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAHDIMKGUSWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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